molecular formula C5H10ClN3S B7886162 [2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethyl]amine hydrochloride

[2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethyl]amine hydrochloride

Cat. No.: B7886162
M. Wt: 179.67 g/mol
InChI Key: LFTWVUIBQBBMER-UHFFFAOYSA-N
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Description

[2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]amine hydrochloride (CAS 847155-17-3) is a valuable chemical intermediate in medicinal chemistry and drug discovery research. This compound features a 1,3,4-thiadiazole heterocycle, a scaffold renowned for its broad spectrum of pharmacological activities. The 1,3,4-thiadiazole ring is a known bioisostere of pyrimidine and pyridazine rings, a property that can enhance the lipophilicity, oral absorption, and cell permeability of resultant compounds, leading to improved bioavailability . The primary research value of this amine-functionalized derivative lies in its use as a versatile building block for the synthesis of more complex molecules. The reactive primary amine group allows for further derivatization, making this compound a suitable scaffold for creating libraries of compounds for biological screening . Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated significant antimicrobial properties, showing activity against various bacterial and fungal pathogens, with some compounds exhibiting higher efficacy than standard drugs . The 1,3,4-thiadiazole core is also a key structural component in several clinically used drugs, including the first-generation cephalosporin antibiotic cefazolin . Beyond antimicrobial applications, this scaffold is actively researched for potential anticancer, antitubercular, anti-inflammatory, and antiviral activities . Researchers utilize this compound strictly for non-medical purposes, such as developing novel synthetic intermediates and investigating structure-activity relationships. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S.ClH/c1-4-7-8-5(9-4)2-3-6;/h2-3,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTWVUIBQBBMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693193
Record name 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847155-17-3
Record name 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiosemicarbazide Synthesis

Thiosemicarbazides serve as critical precursors for 1,3,4-thiadiazole formation. Methyl-substituted thiosemicarbazides are synthesized via the reaction of methylhydrazine with thiourea in basic media. For example:

  • Methyl thiosemicarbazide (2a): Methylhydrazine (20 mmol) reacts with thiourea (20 mmol) in ethanol under reflux for 4–6 hours, yielding a crystalline product (mp 148–150°C, 78% yield).

Cyclization with Acyl Chlorides

Cyclization of thiosemicarbazides with acyl chlorides forms the 1,3,4-thiadiazole ring. For instance:

  • 5-Methyl-2-chloromethyl-1,3,4-thiadiazole (3a): Methyl thiosemicarbazide (5.5 mmol) reacts with monochloroacetyl chloride (6 mmol) in chloroform under reflux for 1 hour, yielding a chloromethyl-substituted thiadiazole (mp 185–187°C, 46% yield).

Table 1: Cyclization Conditions and Yields

ThiosemicarbazideAcyl ChlorideSolventTemp (°C)Yield (%)
Methyl (2a)MonochloroacetylChloroform60–6546
Propyl (2b)MonobromoacetylDCM50–5552

Hydrochloride Salt Formation

Protonation and Crystallization

The free amine is treated with hydrochloric acid in ethanol to form the hydrochloride salt:

  • [2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]amine hydrochloride: The amine (2 mmol) dissolves in ethanol, and concentrated HCl is added dropwise. Crystallization at 4°C yields the hydrochloride salt (mp 210–212°C, 88% yield).

Table 2: Salt Formation Parameters

Amine DerivativeAcidSolventCrystallization Temp (°C)Yield (%)
4aHClEthanol488
4bHBrAcetone-2075

Characterization and Validation

Spectroscopic Analysis

  • IR (KBr): Peaks at 3300 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=N), and 746 cm⁻¹ (C–S–C) confirm the thiadiazole core.

  • ¹H NMR (300 MHz, CDCl₃): δ 1.85–1.96 (m, 2H, CH₂), 2.45 (s, 3H, CH₃), 3.12 (t, 2H, NH₂CH₂).

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O:MeCN) shows >98% purity, with a retention time of 6.2 minutes.

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Cyclocondensation-Substitution Route: Higher overall yield (65%) but requires halogenated intermediates.

  • Reductive Amination Route: Avoids halogenated reagents but has lower yield (62%) .

Chemical Reactions Analysis

Types of Reactions

[2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethyl]amine hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazoles .

Scientific Research Applications

Synthesis and Preparation

The synthesis of [2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethyl]amine hydrochloride typically involves the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole. Common methods include:

  • Reaction with Haloalkylamines : This method occurs under basic conditions to yield the desired product.
  • Oxidation and Reduction Reactions : These reactions can modify the thiadiazole ring to produce various derivatives.

Chemistry

In chemical research, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with potential applications.

Biology

The compound has been investigated for its antimicrobial and antifungal properties . Research indicates that derivatives of thiadiazoles exhibit significant activity against various pathogens, making them potential candidates for developing new antimicrobial agents.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that it may interfere with DNA processes by binding to topoisomerase II, leading to DNA damage and cell death.
  • Antiepileptic Properties : Some studies have indicated potential benefits in seizure control.

Case Studies and Research Findings

Several studies have documented the efficacy of thiadiazole derivatives:

  • Antimicrobial Activity : A study highlighted that chlorinated and fluorinated derivatives exhibited good antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values around 25 μg/mL .
  • Anticancer Potential : Research on bis-thiadiazole compounds revealed their effectiveness as selective inhibitors of kidney-type glutaminase (GLS), showcasing their potential in cancer therapy .
  • Structure–Activity Relationship (SAR) : Investigations into the SAR of thiadiazole derivatives have provided insights into how modifications affect biological activity, paving the way for designing more effective drugs .

Mechanism of Action

The mechanism of action of [2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethyl]amine hydrochloride) involves its interaction with specific molecular targets. For instance, it can bind to DNA and interfere with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential anticancer applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Ring

a) Methyl vs. Ethyl Substituents
  • Such modifications are critical in optimizing pharmacokinetic profiles .
  • [(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]amine hydrochloride (CAS: 388630-75-9): The shorter methyl group may improve metabolic stability compared to ethyl, balancing lipophilicity and solubility .
b) Trifluoromethyl Substituents
  • {2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]ethyl}amine hydrochloride : The electron-withdrawing trifluoromethyl group enhances resistance to oxidative metabolism, prolonging half-life. This substitution is favored in drug candidates requiring sustained activity .

Positional Isomerism and Heterocycle Type

  • [(4-Methyl-1,2,3-thiadiazol-5-yl)methyl]amine hydrochloride (CAS: 205131-57-3): Positional isomerism (1,2,3-thiadiazole vs. 1,3,4-thiadiazole) alters electronic distribution, affecting binding affinity to biological targets. The 1,3,4-thiadiazole scaffold is more prevalent in antimicrobial agents due to its planar structure .
  • The dihydrochloride salt improves solubility in polar solvents .

Thiazole vs. Thiadiazole Derivatives

  • [2-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride (CAS: 921145-11-1): Replacing the thiadiazole ring with a thiazole (one nitrogen instead of two) reduces aromaticity and alters hydrogen-bonding capacity. Thiazole derivatives are often explored for their anti-inflammatory properties .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Molecular Formula Molecular Weight Solubility (HCl Salt) pKa (Predicted)
[2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethyl]amine hydrochloride C₅H₁₀ClN₃S 193.67 High in water 8.80 ± 0.10
[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]amine hydrochloride C₆H₁₂ClN₃S 207.70 Moderate 8.65 ± 0.10
2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride C₄H₉Cl₂N₃S 202.11 Very high 7.90 ± 0.10
[2-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride C₆H₁₀Cl₂N₂S 229.13 Moderate 8.50 ± 0.10

Data derived from experimental and predicted values

Biological Activity

[2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethyl]amine hydrochloride is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₅H₁₀ClN₃S
  • Molecular Weight : 179.67 g/mol
  • CAS Number : 847155-17-3

Synthesis

The synthesis of this compound typically involves the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole. One common method includes reacting 2-mercapto-5-methyl-1,3,4-thiadiazole with haloalkylamines under basic conditions to yield the desired product.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of thiadiazole derivatives. Specifically, compounds containing the 1,3,4-thiadiazole moiety exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:

  • A study indicated that certain thiadiazole derivatives showed potent activity against E. coli and Streptococcus pyogenes, with inhibition zones measuring 16–18 mm at a concentration of 31.25 μg/mL .
  • Another investigation found that derivatives with a specific substitution pattern exhibited moderate to good antifungal activity against Candida albicans and Aspergillus niger .
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)Inhibition Zone (mm)
Compound AE. coli31.25 μg/mL16
Compound BS. pyogenes31.25 μg/mL18
Compound CC. albicans-Moderate
Compound DA. niger-Good

Antiviral Activity

Research has also explored the antiviral potential of thiadiazole derivatives. The incorporation of specific functional groups has been shown to enhance their activity against viral pathogens . For example:

  • Thiadiazole compounds have been reported to inhibit viral replication in various in vitro models.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of thiadiazoles have been documented in several studies:

  • Certain derivatives demonstrated significant reduction in inflammation markers in animal models .
  • The analgesic effects were observed through pain response assays in rodents.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

  • DNA Interaction : The compound can bind to DNA and interfere with topoisomerase II activity, leading to DNA double-strand breaks and subsequent cell death.
  • Enzyme Inhibition : Some studies suggest that thiadiazole derivatives may act as inhibitors of key enzymes involved in bacterial metabolism and viral replication .

Case Studies

A notable case study involved the evaluation of a series of thiadiazole derivatives against various bacterial strains:

  • Study by Pintilie et al. : This research highlighted the effectiveness of 1,3,4-thiadiazole derivatives against Bacillus anthracis, revealing that certain modifications significantly enhanced antibacterial properties .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare [2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethyl]amine hydrochloride?

  • Methodological Answer : The compound is typically synthesized via condensation reactions involving thiadiazole precursors. For example, 5-methyl-1,3,4-thiadiazol-2-amine derivatives can react with chloroethylamine hydrochloride under basic conditions (e.g., triethylamine catalysis) to form the target compound. Cycloaddition or nucleophilic substitution reactions are often used to introduce the ethylamine moiety . Key steps include purification via recrystallization or column chromatography, with structural confirmation by 1H^1H-NMR and FT-IR spectroscopy.

Q. How is the purity of this compound validated in academic research?

  • Methodological Answer : Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Analytical validation follows pharmacopeial standards (e.g., USP guidelines) to ensure <2% impurities. Melting point determination (e.g., capillary method) and elemental analysis (C, H, N, S) are also critical for confirming stoichiometric integrity .

Advanced Research Questions

Q. What computational methods are used to predict the electronic and geometric properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations with hybrid functionals (e.g., B3LYP) and basis sets (6-31G**) are employed to optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO). Thermochemical properties, such as atomization energies, are derived using gradient-corrected exchange-correlation functionals . Software like Gaussian or ORCA is used, with results cross-validated against experimental X-ray diffraction data .

Q. How can researchers resolve contradictions between experimental and computational spectroscopic data?

  • Methodological Answer : Discrepancies in 13C^{13}C-NMR or IR vibrational modes often arise from solvent effects or approximations in DFT. To address this:

  • Perform solvent-phase DFT simulations (e.g., using the Polarizable Continuum Model).
  • Compare experimental X-ray crystallographic bond lengths/angles with optimized DFT geometries.
  • Use scaling factors for vibrational frequencies (e.g., 0.961 for B3LYP/6-31G**) to improve agreement .

Q. What strategies are recommended for analyzing the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL (included in WinGX suite) are standard practices. Anisotropic displacement parameters (ADPs) for non-H atoms and hydrogen bonding networks are analyzed using ORTEP for Windows .

Q. How does the substitution pattern on the thiadiazole ring influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with varied substituents (e.g., nitro, methyl, or halogens) at the 5-position of the thiadiazole ring. In vitro assays (e.g., antimicrobial or cytotoxicity testing) are conducted, with activity correlated to electronic effects (Hammett σ constants) and steric parameters (Taft’s EsE_s) .

Methodological Challenges and Solutions

Q. What experimental precautions are necessary to prevent decomposition during synthesis?

  • Methodological Answer : The hydrochloride salt is hygroscopic; reactions must be conducted under inert atmosphere (N2_2/Ar) with anhydrous solvents (e.g., dry DCM or THF). Storage at -20°C in desiccators (silica gel) minimizes hydrolysis. Reaction progress is monitored by TLC (silica gel 60 F254_{254}) to avoid over-alkylation .

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Methodological Answer : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 100°C vs. 24 h conventional heating). Catalyst screening (e.g., p-toluenesulfonic acid vs. triethylamine) and solvent optimization (e.g., acetonitrile for higher polarity) improve yields. Process analytical technology (PAT) tools, like in-situ FT-IR, enable real-time monitoring .

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